4-Bromophenanthrene

Descripción general

Descripción

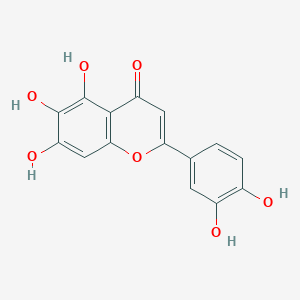

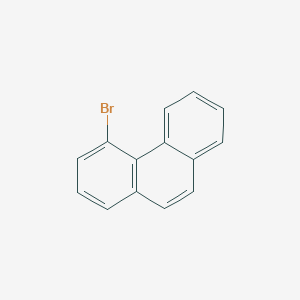

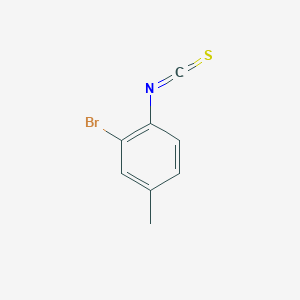

4-Bromophenanthrene is a chemical compound with the molecular formula C14H9Br . It is used in laboratory research.

Synthesis Analysis

The synthesis of bromophenanthrene derivatives, including 4-Bromophenanthrene, involves bromination reactions . For instance, the bromination of 9-bromophenanthrene results in a mixture of bromophenanthrene products . This mixture can be converted into chromatographically separable methoxy products using a CuI catalyzed methoxylation reaction .Molecular Structure Analysis

The molecular structure of 4-Bromophenanthrene is analyzed using various spectroscopic methods, including two-dimensional NMR spectroscopy . These methods help determine the position of the substituents .Chemical Reactions Analysis

The chemical reactions involving 4-Bromophenanthrene primarily include bromination and methoxylation . The bromination of 9-bromophenanthrene yields a mixture of bromophenanthrene products . This mixture can then be converted into methoxy products through a CuI catalyzed methoxylation reaction .Physical And Chemical Properties Analysis

4-Bromophenanthrene has a molecular weight of 257.13 g/mol . The predicted boiling point is 389.7±11.0 °C, and the predicted density is 1.479±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Fluorescence Probe for Palladium Detection : 9-Bromophenanthrene has been used as a fluorescence probe for detecting trace amounts of palladium. The presence of palladium enhances the fluorescence of 9-Bromophenanthrene, which correlates with the concentration of palladium. This method has shown effectiveness in detecting palladium in various environments, including lake water and soil, and has potential applications in routine palladium determination (Qin et al., 2016).

Ammonolysis Process : The ammonolysis of 9-bromophenanthrene has been studied, leading to the production of 9-aminophenanthrene. This process, facilitated by copper catalysts, results in phenanthrene and phenanthrazine as by-products, offering insights into chemical synthesis methods involving bromophenanthrene (Ōta & Iwamoto, 1969).

Photochemical Reactions : The photochemistry of 9-bromophenanthrene has been explored, where irradiation in specific conditions leads to the formation of phenanthrene derivatives. These studies contribute to the understanding of photochemical reactions in organic compounds (Weiss et al., 1971).

BN-Phenanthrene Synthesis and Properties : Research on BN-phenanthrenes, including derivatives of bromophenanthrene, has revealed their high fluorescence quantum yield and potential for functionalization through Suzuki and Sonogashira couplings. These compounds have significant applications in optical properties and excited state deactivation mechanisms (Abengózar et al., 2019).

Cyclization and Bromination in Organic Synthesis : CuBr2-promoted cyclization and bromination of arene–alkyne substrates, including 9-bromophenanthrene derivatives, have been developed. This process is a novel protocol for C–Br bond formation, demonstrating an efficient synthesis route for bromophenanthrene derivatives (Liu et al., 2016).

DNA-Binding and Anticancer Activity : Binuclear gold(I) alkynyl complexes with a phenanthrenyl bridging ligand, derived from phenanthrene and related to bromophenanthrene, have shown strong DNA-binding affinities and promising anticancer properties against several cell lines. This research underscores the potential of phenanthrenyl complexes in biological applications, including cancer treatment (Alsaeedi et al., 2020).

Electrosynthesis and Characterization of Polymer : Poly(9-bromophenanthrene), a novel semiconducting polymer, has been synthesized electrochemically. It exhibits good electrochemical behavior, thermal stability, and electrochromic nature. This research highlights the potential applications of bromophenanthrene in materials science, particularly in the development of conducting polymers (Xie et al., 2009).

Safety And Hazards

The safety data sheets of related compounds suggest that bromophenanthrenes should be handled with care to avoid exposure . They may cause discomfort if they come into contact with the skin or eyes . In case of accidental exposure, it is advised to rinse with clean water and seek medical attention .

Propiedades

IUPAC Name |

4-bromophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJESAUCSIMQRGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50305754 | |

| Record name | 4-Bromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50305754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromophenanthrene | |

CAS RN |

19462-79-4 | |

| Record name | 4-Bromophenanthrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50305754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dibenzo[a,j]coronene](/img/structure/B91102.png)